10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15590789
Molecular Formula: C21H15FO3
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15FO3 |
|---|---|
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C21H15FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2 |
| Standard InChI Key | CNDBAHOVONZEBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)F)OC2=O |
Introduction
10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique molecular structure, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C22H17FO3, indicating it contains 22 carbon atoms, 17 hydrogen atoms, one fluorine atom, and three oxygen atoms. This compound is classified as a benzo[c]furochromone derivative, suggesting potential properties similar to both chromones and furocoumarins.
Synthesis and Production
The synthesis of 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, related compounds suggest methods that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
Comparison with Related Compounds
Compounds with similar structures but different substituents on the phenyl ring can exhibit varying chemical reactivity and biological activities. For example, substituting the fluorine with bromine or chlorine can alter the compound's properties significantly.
| Compound | Substituent | Unique Properties |
|---|---|---|
| 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one | Fluorine | Potential for enhanced biological activity |
| 10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Bromine | Different reactivity due to bromine |
| 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Chlorine | Varying biological activity compared to fluorine |
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume